molecular formula C6H8N2O3 B2555346 3-(1-Aminoethyl)isoxazole-4-carboxylic acid CAS No. 1334494-67-5

3-(1-Aminoethyl)isoxazole-4-carboxylic acid

Cat. No. B2555346
M. Wt: 156.141
InChI Key: YZZKJHBZSNMNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-Aminoethyl)isoxazole-4-carboxylic acid” is a chemical compound with an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%; additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .


Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-Aminoethyl)isoxazole-4-carboxylic acid” include a boiling point of 354.2±32.0 °C and a density of 1.355±0.06 g/cm3 .

Scientific Research Applications

Natural Product Synthesis and Biological Activity

  • Isoxazoline and isoxazolin-5-one derivatives, including compounds related to 3-(1-Aminoethyl)isoxazole-4-carboxylic acid, have been identified in plants, insects, bacteria, and fungi. These compounds exhibit a range of biological activities due to their structural diversity. For example, the toxicity of certain derivatives comes from their ability to inhibit mitochondrial respiration through binding to succinate dehydrogenase. Studies also explore the biosynthesis of these compounds in different organisms, demonstrating varied precursor pathways (Becker et al., 2017).

Antioxidant and Anti-inflammatory Applications

  • Research has developed benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents. These compounds, synthesized through reactions involving carboxylic acids, have shown significant in vitro activity, underscoring the therapeutic potential of isoxazole carboxylic acid derivatives in managing inflammation and oxidative stress-related conditions (Raut et al., 2020).

Anticancer Agents

  • Isoxazoline-containing natural products have been investigated for their anticancer properties. These studies highlight the role of isoxazoline and its derivatives in medicinal chemistry, with a focus on their incorporation into compounds with potential chemotherapeutic effects. The structural and stereochemical aspects of these compounds significantly influence their anticancer activity, suggesting the importance of isoxazoline derivatives, including those related to 3-(1-Aminoethyl)isoxazole-4-carboxylic acid, in drug development (Kaur et al., 2014).

Bioisosteres in Drug Design

  • The exploration of carboxylic acid bioisosteres, including oxadiazole and tetrazole moieties, reflects an ongoing effort to improve the pharmacological profiles of drugs by overcoming limitations such as toxicity and poor membrane permeability. These studies underscore the versatility of isoxazole derivatives in creating novel compounds with improved efficacy and reduced side effects, thereby enhancing their utility in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Pharmacodynamics and Kinetics

  • The pharmacodynamics and pharmacokinetics of isoxazoline derivatives, particularly those used as ectoparasiticides, have been extensively reviewed. This includes an evaluation of their efficacy against various ectoparasites and their safety profile, offering insights into the therapeutic potential of these compounds in veterinary medicine and possibly extending to human health applications (Zhou et al., 2021).

properties

IUPAC Name

3-(1-aminoethyl)-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3(7)5-4(6(9)10)2-11-8-5/h2-3H,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZKJHBZSNMNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Aminoethyl)isoxazole-4-carboxylic acid

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